molecular formula C24H33N5O B2579211 1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one CAS No. 898406-57-0

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

Cat. No. B2579211
CAS RN: 898406-57-0
M. Wt: 407.562
InChI Key: ORBVSNPWFCUECS-UHFFFAOYSA-N
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Description

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one, also known as AZD0328, is a small molecule inhibitor that has been developed for the treatment of various diseases. It was first synthesized by AstraZeneca in 2009 and has since been the subject of extensive research due to its potential therapeutic applications.

Scientific Research Applications

Synthesis Techniques

  • Synthesis and Characterization : Research on phthalazinone derivatives, which share structural motifs with the compound of interest, has demonstrated methods for preparing various derivatives through reactions involving readily obtainable starting materials. This includes the synthesis of compounds with potential bioactivity, demonstrating the versatility of these chemical frameworks in drug discovery (Mahmoud et al., 2012).

Potential Biological Applications

  • Analgesic and Anti-inflammatory Properties : Studies on ethyl and methyl derivatives of pyridazinone, possessing arylpiperazinyl structures, have indicated significant analgesic and anti-inflammatory activities. These studies suggest that modifications to the pyridazinone core can enhance biological activity, which may extend to compounds with similar structures, including the one (Duendar et al., 2007; Şahina et al., 2004).

properties

IUPAC Name

1-[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O/c30-24(12-8-11-21-9-4-3-5-10-21)29-19-17-28(18-20-29)23-14-13-22(25-26-23)27-15-6-1-2-7-16-27/h3-5,9-10,13-14H,1-2,6-8,11-12,15-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVSNPWFCUECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one

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